molecular formula C16H21N3O2 B4694445 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide

1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide

Cat. No. B4694445
M. Wt: 287.36 g/mol
InChI Key: VVKWHVJVJIJNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide, also known as Y-27632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, and has since been used in numerous scientific studies.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has been widely used in scientific research, particularly in the field of cell biology. It is a potent inhibitor of Rho-associated protein kinase (ROCK), which is involved in a variety of cellular processes, including cell migration, proliferation, and apoptosis. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has been shown to inhibit ROCK activity in a dose-dependent manner, making it a valuable tool for studying the role of ROCK in cellular processes.

Mechanism of Action

1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide acts as a competitive inhibitor of ROCK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets of ROCK, leading to a decrease in cellular contractility, migration, and proliferation. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to activate the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, it has been shown to decrease cellular contractility, migration, and proliferation, as well as induce apoptosis in some cell types. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has also been shown to increase stem cell survival and proliferation, making it a valuable tool for stem cell research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide is its potency and specificity as a ROCK inhibitor. It has been shown to be effective at inhibiting ROCK activity at low concentrations, making it a valuable tool for studying the role of ROCK in cellular processes. However, 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide has some limitations for lab experiments, including its relatively short half-life and potential off-target effects.

Future Directions

There are numerous future directions for research involving 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide. One potential application is in the field of regenerative medicine, where it may be used to enhance the survival and proliferation of stem cells for therapeutic purposes. 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide may also have potential applications in the treatment of cancer, as ROCK has been implicated in tumor progression and metastasis. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide in different cell types and experimental conditions.

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c17-16(21)13-6-8-18(9-7-13)15(20)11-19-10-5-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKWHVJVJIJNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-indol-1-ylacetyl)-4-piperidinecarboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.